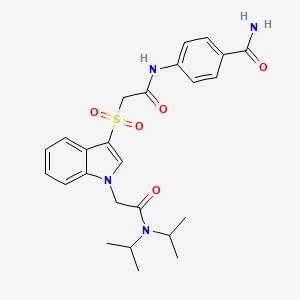

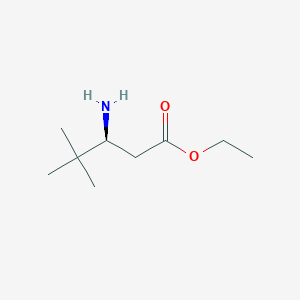

4-(2-((1-(2-(diisopropylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-(2-((1-(2-(diisopropylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide is a derivative of benzamide with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and synthesis of the compound .

Synthesis Analysis

The synthesis of related α-ketoamide derivatives is described in Paper 1, where OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is used in conjunction with DIC (diisopropylcarbodiimide) to synthesize a series of 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives. This process involves the ring opening of N-acylisatin, followed by coupling with amino acid esters to achieve high yield and purity of the desired compounds . Although the specific compound of interest is not mentioned, the methodology could potentially be adapted for its synthesis.

Molecular Structure Analysis

Paper 3 discusses a compound with an indole nucleus, which is also present in the compound of interest. The structure of 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide was confirmed using spectroscopic techniques and single crystal X-ray diffraction, indicating that similar analytical methods could be employed to analyze the molecular structure of the compound . The indole nucleus is known for its significant biological activity, which might suggest potential biological applications for the compound being analyzed.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of the specific compound . However, the synthesis paper and the paper discussing the cardiac electrophysiological activity of N-substituted imidazolylbenzamides suggest that the compound could potentially undergo similar reactions due to the presence of the benzamide moiety and the possibility of substitutions on the indole nucleus.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound of interest are not directly provided in the papers. However, the synthesis and characterization of similar compounds, as described in Paper 1, using FT-IR, NMR, and elemental analysis, suggest that these techniques could be used to determine the physical and chemical properties of the compound . Additionally, the Hirshfeld surface analysis and DFT calculations performed in Paper 3 to understand the intermolecular interactions and molecular packing could also be relevant for analyzing the physical properties of the compound .

Relevant Case Studies

No specific case studies are mentioned in the provided papers regarding the compound of interest. However, the biological activities associated with the indole nucleus, as mentioned in Paper 3, such as anti-tumor and anti-inflammatory activities, could serve as a basis for future case studies involving the compound . The cardiac electrophysiological activity discussed in Paper 2 for related compounds also provides a potential area for case studies, as similar activity might be expected from the compound due to structural similarities .

科学的研究の応用

Sulfonamides and Related Compounds in Scientific Research

Sulfonamides as Therapeutic Agents : Sulfonamides, such as those reviewed between 2008 and 2012, are key in various clinical applications, including as diuretics, carbonic anhydrase inhibitors (CAIs), and in antiepileptics and antipsychotic medications. Their patent literature suggests ongoing innovation in sulfonamide CAIs targeting antiglaucoma and antitumor activities, highlighting the structural motif's potential in future drug development (Carta, Scozzafava, & Supuran, 2012).

Antitumor and Antiviral Applications : Indolylarylsulfones, showing similarities in structural motifs, have been identified as potent human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors. Their structural activity relationship studies suggest promising leads for AIDS treatment, underscoring the importance of the sulfone group in medicinal chemistry (Famiglini & Silvestri, 2018).

Environmental and Ecotoxicological Impact : The degradation of acetaminophen by advanced oxidation processes has been studied to understand the environmental fate of pharmaceuticals. Research into acetaminophen's by-products, including acetamide, highlights the ecological implications of pharmaceutical contaminants, with certain degradation products showing potential mutagenicity and ecotoxicity (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Chemical Warfare Agent Degradation : The toxicity and environmental fate of chemical warfare agent degradation products, including those related to organophosphates that inhibit acetylcholinesterase, have been reviewed to assess risks to environmental and occupational health. This research underscores the significance of understanding the degradation pathways of hazardous chemicals for environmental safety and public health (Munro et al., 1999).

作用機序

Indole Derivatives

The compound contains an indole moiety, which is a common structure in many bioactive compounds . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Sulfonamide Group

The compound also contains a sulfonamide group. Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

将来の方向性

特性

IUPAC Name |

4-[[2-[1-[2-[di(propan-2-yl)amino]-2-oxoethyl]indol-3-yl]sulfonylacetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O5S/c1-16(2)29(17(3)4)24(31)14-28-13-22(20-7-5-6-8-21(20)28)35(33,34)15-23(30)27-19-11-9-18(10-12-19)25(26)32/h5-13,16-17H,14-15H2,1-4H3,(H2,26,32)(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSSLYHVKYSHCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-((1-(2-(diisopropylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-((3-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2499500.png)

![5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B2499506.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2499511.png)

![N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine](/img/structure/B2499513.png)

![2-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2499515.png)

![1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2499517.png)

![3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2499521.png)